molecular formula C15H11F3O B13535963 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- CAS No. 185031-04-3

2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-

Cat. No.: B13535963
CAS No.: 185031-04-3
M. Wt: 264.24 g/mol
InChI Key: WHLKYRSAPVJRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- is a chemical compound with the molecular formula C15H11F3O It is a trifluoromethyl ketone, characterized by the presence of two phenyl groups and a trifluoromethyl group attached to a central carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- typically involves the reaction of benzophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate complex, which then undergoes rearrangement to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

    1,1,1-Trifluoro-2-propanone: A simpler trifluoromethyl ketone with similar reactivity but lacking the phenyl groups.

    1,1,1-Trifluoro-3-phenyl-2-propanone: A related compound with one phenyl group, exhibiting similar chemical properties but different biological activity.

Uniqueness: 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and interactions with biological targets

Properties

CAS No.

185031-04-3

Molecular Formula

C15H11F3O

Molecular Weight

264.24 g/mol

IUPAC Name

1,1,1-trifluoro-3,3-diphenylpropan-2-one

InChI

InChI=1S/C15H11F3O/c16-15(17,18)14(19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

WHLKYRSAPVJRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.